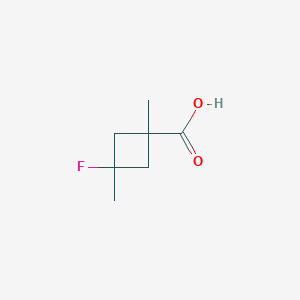

3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid

Description

Properties

IUPAC Name |

3-fluoro-1,3-dimethylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11FO2/c1-6(5(9)10)3-7(2,8)4-6/h3-4H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVRNLGWRMIKMGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)(C)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis and characterization of 3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid

An In-depth Technical Guide to the Synthesis and Characterization of 3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid

Introduction: The Rising Prominence of Fluorinated Cyclobutanes in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a widely recognized strategy for optimizing the pharmacological profile of drug candidates. Fluorine's unique properties, including its high electronegativity, small van der Waals radius, and the ability of the C-F bond to act as a hydrogen bond acceptor, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] Among the various fluorinated motifs, the cyclobutane ring has emerged as a particularly valuable structural element. Its rigid, three-dimensional structure can effectively lock the conformation of a molecule, providing a level of pre-organization that can enhance binding to target proteins and reduce entropic penalties upon binding.[2][3]

This guide provides a comprehensive technical overview of the synthesis and characterization of a specific, novel fluorinated cyclobutane derivative: 3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid . This molecule serves as an exemplary building block, combining the conformational rigidity of the cyclobutane core with the strategic placement of a fluorine atom and two methyl groups. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies.

Part 1: Strategic Synthesis of the Cyclobutane Core

The synthesis of 1,3-disubstituted cyclobutane systems can be challenging due to the inherent ring strain and the potential for competing side reactions.[4] A robust and logical synthetic strategy is therefore paramount. The pathway outlined below is designed for efficiency and control, commencing from a commercially available precursor and proceeding through a series of reliable transformations.

Retrosynthetic Analysis

A logical retrosynthetic approach to 3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid (1) involves a few key disconnections. The carboxylic acid can be derived from the hydrolysis of a nitrile precursor (2) . The fluorine atom can be introduced via a deoxyfluorination reaction on a tertiary alcohol (3) . This alcohol can be formed through the addition of a methyl organometallic reagent to a ketone (4) . The ketone, in turn, can be synthesized from a known cyclobutane derivative. This multi-step approach allows for the controlled, stepwise introduction of the required functional groups.

Synthetic Workflow Diagram

Caption: Synthetic pathway for 3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid.

Detailed Experimental Protocol

Step 1: Esterification of 3-Oxocyclobutane-1-carboxylic acid

-

Rationale: Protection of the carboxylic acid as a methyl ester is necessary to prevent its reaction with the Grignard reagent in the subsequent step. Fischer esterification is a classic and reliable method for this transformation.

-

Procedure:

-

To a solution of 3-oxocyclobutane-1-carboxylic acid (1.0 eq) in methanol (0.2 M), add concentrated sulfuric acid (0.05 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl 3-oxocyclobutane-1-carboxylate, which can often be used in the next step without further purification.

-

Step 2: Grignard Reaction to form Tertiary Alcohol

-

Rationale: A Grignard reaction with methylmagnesium bromide will add a methyl group to the ketone, yielding the desired tertiary alcohol. The reaction is performed at low temperature to control the exothermicity and minimize side reactions.

-

Procedure:

-

Dissolve methyl 3-oxocyclobutane-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.1 M) under an inert atmosphere (argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of methylmagnesium bromide (1.1 eq, 3.0 M in diethyl ether) dropwise over 30 minutes.

-

Stir the reaction at 0 °C for 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to yield methyl 3-hydroxy-3-methylcyclobutane-1-carboxylate.

-

Step 3: Deoxyfluorination

-

Rationale: The introduction of the fluorine atom is achieved by replacing the hydroxyl group. Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® are effective reagents for this transformation, particularly for tertiary alcohols where SN1-type mechanisms can occur.[5]

-

Procedure:

-

Under an inert atmosphere, dissolve methyl 3-hydroxy-3-methylcyclobutane-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M).

-

Cool the solution to -78 °C.

-

Add DAST (1.2 eq) dropwise, maintaining the internal temperature below -65 °C.

-

Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 4 hours.

-

Carefully quench the reaction by pouring it into a cooled, saturated aqueous solution of sodium bicarbonate.

-

Separate the layers and extract the aqueous phase with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting methyl 3-fluoro-3-methylcyclobutane-1-carboxylate by column chromatography.

-

Step 4: α-Methylation of the Ester

-

Rationale: To introduce the second methyl group at the C1 position, the ester is deprotonated at the α-carbon using a strong, non-nucleophilic base like lithium diisopropylamide (LDA), followed by quenching the resulting enolate with methyl iodide.

-

Procedure:

-

In a flame-dried flask under argon, prepare a solution of LDA by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C.

-

After 30 minutes, add a solution of methyl 3-fluoro-3-methylcyclobutane-1-carboxylate (1.0 eq) in THF dropwise to the LDA solution at -78 °C.

-

Stir the mixture for 1 hour at -78 °C.

-

Add methyl iodide (1.5 eq) and continue stirring at -78 °C for 2 hours before allowing the reaction to warm to room temperature overnight.

-

Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography to isolate methyl 3-fluoro-1,3-dimethylcyclobutane-1-carboxylate.

-

Step 5: Saponification to the Carboxylic Acid

-

Rationale: The final step is the hydrolysis of the methyl ester to the target carboxylic acid. Saponification using a base like lithium hydroxide is a standard and high-yielding method.

-

Procedure:

-

Dissolve the purified ester (1.0 eq) in a mixture of THF and water (3:1, 0.1 M).

-

Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture at room temperature for 12-16 hours.

-

Remove the THF in vacuo.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer to pH 1-2 with 1 M HCl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, 3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid .

-

Part 2: Comprehensive Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized molecule. A combination of spectroscopic and chromatographic techniques provides a self-validating system of data.

Characterization Workflow Diagram

Caption: Workflow for the analytical characterization of the final product.

Spectroscopic and Chromatographic Data

The following table summarizes the expected data from the key analytical techniques used to characterize 3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid .

| Technique | Expected Observations | Interpretation |

| ¹H NMR | - Broad singlet, ~10-12 ppm (1H)- Multiplets, ~2.0-2.8 ppm (4H)- Singlet, ~1.5 ppm (3H)- Doublet, ~1.6 ppm (3H, JHF ≈ 20-25 Hz) | - Carboxylic acid proton.- Cyclobutane ring protons (CH₂).- C1-Methyl group protons.- C3-Methyl group protons, split by fluorine. |

| ¹³C NMR | - Signal > 175 ppm- Signal ~90-100 ppm (doublet, JCF ≈ 180-200 Hz)- Signal ~40-50 ppm- Signal ~30-40 ppm (doublet, JCCF ≈ 20-25 Hz)- Signal ~20-30 ppm- Signal ~20-30 ppm (doublet, JCCF ≈ 20-25 Hz) | - Carboxylic acid carbonyl carbon.- C3 carbon directly bonded to fluorine.- C1 quaternary carbon.- C2/C4 cyclobutane carbons.- C1-Methyl carbon.- C3-Methyl carbon. |

| ¹⁹F NMR | - Singlet or narrow multiplet, ~ -140 to -160 ppm | - Presence of the fluorine atom. The multiplicity will depend on coupling to nearby protons. |

| Mass Spec. (HRMS) | - [M-H]⁻ or [M+H]⁺ corresponding to C₇H₁₁FO₂ (m/z ~146.07) | - Confirms the molecular formula and molecular weight of the compound.[6][7] |

| IR Spectroscopy | - Broad absorption, ~2500-3300 cm⁻¹- Sharp absorption, ~1700 cm⁻¹- Strong absorption, ~1000-1200 cm⁻¹ | - O-H stretch of the carboxylic acid.- C=O stretch of the carboxylic acid.- C-F bond stretch. |

| HPLC | - Single major peak (>95% purity) | - Indicates the high purity of the isolated compound. |

Expert Insights on NMR Characterization:

The characterization of fluorinated cyclobutanes by NMR requires special attention. The puckered nature of the cyclobutane ring can lead to complex splitting patterns for the ring protons.[8][9][10] The key diagnostic signals in the ¹H NMR spectrum will be the doublet for the C3-methyl group, confirming its proximity to the fluorine atom. In ¹³C NMR, the large one-bond carbon-fluorine coupling constant (JCF) is an unambiguous indicator of the C-F bond, while smaller two-bond couplings (JCCF) will be observed for the adjacent carbons.[11] ¹⁹F NMR is indispensable, providing a direct and sensitive method for confirming the presence and electronic environment of the fluorine atom.[8][11]

Conclusion

This guide has detailed a robust, multi-step synthesis for 3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid , a valuable building block for drug discovery. The causality behind each experimental choice has been explained, and a comprehensive characterization protocol has been provided to ensure the identity and purity of the final product. The methodologies described herein are grounded in established chemical principles and are designed to be both reliable and scalable, providing researchers with a practical framework for accessing this and similar fluorinated scaffolds.

References

-

Organic Syntheses. Procedure for the preparation of cyclobutanecarboxylic acid. [Link]

-

PubMed. Determination of halogenated carboxylic acids in drinking water by ion chromatography-orbitrap mass spectrometry method. [Link]

-

Journal of Chemical Education. 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. [Link]

-

Taylor & Francis Online. N.M.R. studies of 19F chemical shifts and coupling constants in cyclobutane derivatives. [Link]

-

Journal of the American Chemical Society. Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Geminal Fluorine—Fluorine Chemical-Shift Differences with Temperature. [Link]

-

UND Scholarly Commons. Synthesis And Properites Of Cyclobutane-1,2-Dicarboylic Acids And Their Derivatives. [Link]

-

ResearchGate. Suspect screening of halogenated carboxylic acids in drinking water using ion exchange chromatography – High resolution (Orbitrap) mass spectrometry (IC-HRMS). [Link]

-

Journal of the American Chemical Society. THE PREPARATION OF CYCLOBUTANECARBOXYLIC ACID. [Link]

-

Sci-Hub. N.M.R. studies of 19F chemical shifts and coupling constants in cyclobutane derivatives. [Link]

-

ResearchGate. Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. [Link]

-

ChemRxiv. Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. [Link]

-

Oreate AI Blog. Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. [Link]

-

ResearchGate. Selective profiling of carboxylic acid in crude oil by halogen-labeling combined with liquid chromatography and high-resolution mass spectrometry. [Link]

-

Journal of the American Chemical Society. Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Vicinal Hydrogen—Fluorine Coupling Constants with Temperature. [Link]

-

D-Scholarship@Pitt. STRAIN-ENABLED PHOSPHINATION AND FLUORINATION REACTIONS. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design - Oreate AI Blog [oreateai.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. ojs.library.okstate.edu [ojs.library.okstate.edu]

- 5. d-scholarship.pitt.edu [d-scholarship.pitt.edu]

- 6. [Determination of halogenated carboxylic acids in drinking water by ion chromatography-orbitrap mass spectrometry method] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Sci-Hub: are you are robot? [sci-hub.fr]

physicochemical properties of 3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid

[1][2][3]

Executive Summary

3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid is a conformationally restricted, fluorinated building block. It serves as a high-value bioisostere for traditional alicyclic acids, offering a unique combination of steric bulk (via the gem-dimethyl-like arrangement) and electronic modulation (via the C3-fluorine). Its primary utility lies in Lead Optimization , where it is deployed to block metabolic hot spots (C3 oxidation) and lower lipophilicity (LogD) compared to its non-fluorinated counterparts, while maintaining a specific vector orientation for target binding.

| Property | Data / Estimate |

| CAS Number | 1773508-61-4 |

| Molecular Formula | C |

| Molecular Weight | 146.16 g/mol |

| Physical State | Viscous Oil or Low-Melting Solid (Isomer dependent) |

| Predicted pKa | 4.5 – 4.7 (Acidic shift due to |

| Predicted LogP | 1.2 – 1.5 (Modulated by F polarity) |

| Key Application | Metabolic blocking, conformationally restricted linkers |

Structural & Stereochemical Analysis

The Cyclobutane Scaffold & Pucker

Unlike planar representations, the cyclobutane ring adopts a puckered "butterfly" conformation (dihedral angle

-

Substituent Preferences: In 1,3-disubstituted cyclobutanes, substituents prefer the pseudo-equatorial position to minimize transannular ("flagpole") steric interactions.

-

Steric Hierarchy: The steric demand of groups at C1 and C3 dictates the preferred isomer.

-

C1: Carboxylic Acid (-COOH) > Methyl (-CH

). -

C3: Methyl (-CH

) > Fluorine (-F) (Van der Waals radii: Me

-

Cis/Trans Isomerism

The presence of quaternary centers at C1 and C3 generates two distinct diastereomers. Defining "cis" as the relationship between the highest priority groups (COOH and F) or the reference groups (COOH and Me), the thermodynamic stability is governed by placing the bulkiest groups in the pseudo-equatorial positions.

-

Thermodynamic Isomer (Trans-Diaxial/Diequatorial): To maximize stability, the bulky -COOH (at C1) and -CH

(at C3) should both occupy pseudo-equatorial positions. This forces the -F (at C3) and -CH-

Result: The isomer where -COOH and -F are trans (on opposite faces of the puckered ring) is predicted to be the thermodynamic product.

-

-

Kinetic Isomer: Syntheses involving nucleophilic fluorination (e.g., DAST) often proceed with inversion of configuration, allowing access to the contra-thermodynamic isomer depending on the starting alcohol's stereochemistry.

Figure 1: Stereochemical decision tree illustrating the thermodynamic preference for the isomer where the bulky Carboxylic Acid and C3-Methyl group occupy equatorial positions.

Physicochemical Properties[5][6][7][8][9][10][11][12]

Acidity (pKa)

The introduction of a fluorine atom at the C3 position exerts a through-bond (inductive) and through-space (field) electron-withdrawing effect.

-

Standard Cyclobutanecarboxylic Acid: pKa

4.79. -

3-Fluoro Effect: The

-fluorine typically lowers the pKa by 0.2 – 0.4 units due to stabilization of the carboxylate anion. -

1-Methyl Effect: The

-methyl group is electron-donating but also sterically hinders solvation of the carboxylate. These effects often cancel out or lead to a negligible shift. -

Net Result: Expected pKa

4.5 , making it slightly more acidic than its non-fluorinated parent.

Lipophilicity (LogP/LogD)

Fluorine is often called a "lipophilicity chameleon." In this aliphatic scaffold:

-

C-F vs C-H: Replacing a hydrogen with fluorine generally increases lipophilicity due to the high hydrophobicity of the C-F bond.

-

Dipole Moment: However, if the C-F bond vector opposes the C=O dipole of the acid, the net dipole moment decreases, potentially increasing apparent lipophilicity. If they align, polarity increases.

-

Metabolic Stability: The primary value is not just LogP modulation but the blocking of C3-hydroxylation , a common metabolic clearance pathway for cyclobutanes.

Synthetic Routes & Stability

The synthesis of this quaternary fluorinated scaffold requires avoiding carbocation rearrangements common to cyclobutyl systems.

Deoxofluorination Protocol (Recommended)

The most reliable route involves the nucleophilic fluorination of a hydroxy-ester precursor.

-

Starting Material: 3-Hydroxy-1,3-dimethylcyclobutane-1-carboxylic acid ethyl ester.

-

Reagent: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).

-

Conditions: -78°C to RT in DCM.

-

Mechanism: S

2 attack with inversion of configuration at C3.-

Note: To obtain the trans (thermodynamic) product, one might need to start with the cis-alcohol (OH and COOH cis) to invert to the trans-fluoride.

-

Chemical Stability

-

Hydrolysis: The sterically hindered quaternary carboxylic acid is resistant to facile esterification or amidation without activation (e.g., HATU/SOCl

). -

HF Elimination: The presence of the C3-methyl group prevents facile

-elimination of HF because there are no

Figure 2: Synthetic workflow for accessing the target scaffold via nucleophilic fluorination.

Experimental Characterization Protocols

Protocol: Determination of pKa via Potentiometric Titration

To validate the electronic influence of the fluorine:

-

Preparation: Dissolve 2 mg of compound in 10 mL of degassed water/methanol (80:20) to ensure solubility.

-

Calibration: Calibrate pH electrode using standard buffers (pH 4.01, 7.00, 10.00).

-

Titrant: Use 0.01 M standardized KOH (carbonate-free).

-

Execution: Perform titration under inert N

atmosphere at 25°C. -

Analysis: Plot the first derivative of the pH vs. Volume curve. The inflection point represents the pKa.

-

Self-Validation: Run benzoic acid (pKa 4.2) as a control standard.

-

Protocol: Isomer Separation (Chiral/Achiral HPLC)

Since the synthetic route may yield diastereomers:

-

Column: C18 Reverse Phase (for diastereomers) or Chiralpak IC (for enantiomers if applicable).

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile gradient (5% to 95%).

-

Detection: ELSD (Evaporative Light Scattering Detector) is required as the molecule lacks a strong UV chromophore (only weak carboxyl absorbance at 210 nm).

-

Differentiation: The cis and trans isomers will exhibit distinct retention times due to differences in polarity and interaction with the stationary phase.

References

-

PharmaBlock Sciences. (2024). 3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid Product Datasheet. Retrieved from

- Hoz, S., et al. (1998). An unprecedented case of a higher stability of the trans isomer of 1,3-disubstituted cyclobutane. Journal of the American Chemical Society.

-

Linclau, B., et al. (2023). Structure-property relationships of fluorinated carboxylic acid bioisosteres. Bioorganic & Medicinal Chemistry Letters. Link

- Wiberg, K. B. (1965). Conformational Analysis of Cyclobutanes. Journal of the American Chemical Society.

Structural Dynamics of Fluorinated Dimethylcyclobutane Scaffolds

Executive Summary

The cyclobutane ring has emerged as a critical bioisostere in modern medicinal chemistry, offering a rigid vector platform that bridges the gap between flexible alkyl chains and planar aromatics. However, the introduction of fluorine—specifically in fluorinated dimethylcyclobutane (FDMC) systems—introduces a complex interplay of steric strain, hyperconjugation, and dipole minimization that defies simple predictive models.

This guide provides a rigorous framework for the conformational analysis of FDMC rings. It moves beyond standard rotamer analysis to examine the "butterfly" puckering dynamics driven by the competition between the steric bulk of methyl groups and the stereoelectronic demands of the C–F bond (the gauche effect).

Theoretical Framework: The Energetic Landscape

The Baseline Pucker

Unsubstituted cyclobutane is not planar.[1] To relieve torsional strain (eclipsing interactions), the ring adopts a puckered "butterfly" conformation with a dihedral angle (

The Fluorine Perturbation

In FDMC systems, three forces dictate the preferred conformer:

-

Steric Dominance (Methyls): Methyl groups (

1.70 Å van der Waals radius) strongly prefer pseudo-equatorial positions to avoid 1,3-diaxial repulsion (transannular strain). -

The Fluorine Gauche Effect: In vicinal fluoro-systems (e.g., 1,2-difluoro), the C–F bonds prefer a gauche orientation (

60°) due to -

Dipole Minimization: In gem-difluoro systems (3,3-difluoro), the highly polar

moiety seeks to minimize the net molecular dipole, often influencing the ring flip barrier.

Comparative Energetics (Data Synthesis)

The following table summarizes the conformational preferences based on substituent patterns, derived from aggregate crystallographic and computational data [1, 2].

| Substituent Pattern | Dominant Interaction | Preferred Conformation | Puckering Angle ( |

| 1,3-Dimethyl (cis) | Steric (1,3-diaxial avoidance) | Diequatorial | |

| 1,3-Dimethyl (trans) | Steric | Axial/Equatorial | |

| 3,3-Difluoro-1,2-dimethyl | Dipole vs. Steric | Methyls equatorial; F pseudo-axial/eq | |

| 1,2-Difluoro-1,2-dimethyl | Gauche Effect vs. Steric | Highly variable (solvent dependent) | 15–30° |

Experimental Protocol: A Self-Validating Workflow

To unambiguously determine the conformation of a novel FDMC analog, a "triangulated" approach combining VT-NMR, HOESY, and DFT is required. This protocol ensures that experimental artifacts do not lead to structural misassignment.

Step-by-Step Methodology

Phase 1: Variable Temperature (VT) NMR

Objective: Determine the barrier to ring inversion.

-

Dissolve 5 mg of compound in CD₂Cl₂ (low freezing point).

-

Acquire

F and -

Cool in 10 K increments down to 183 K.

-

Validation Check: Look for decoalescence of the methyl signals or fluorine signals. If signals remain sharp, the ring is either rapidly flipping (low barrier) or locked in a single deep energy well.

Phase 2:

F-

H HOESY (The "Killer App")

Objective: Establish spatial proximity without inferring from coupling constants alone.

-

Use a mixing time (

) of 300–500 ms. -

Critical Parameter: Set the relaxation delay (

) to -

Interpretation: A Cross-peak between

and

Phase 3: Computational Mapping

Objective: Map the potential energy surface (PES).

-

Perform a relaxed scan of the ring puckering angle (dihedral C1-C2-C3-C4) from -40° to +40° in 5° steps.

-

Level of Theory: wB97X-D/6-311+G(d,p) (Includes dispersion corrections critical for weak F---H interactions).

-

Solvent Model: IEFPCM (match NMR solvent).

Visualization of Signaling & Logic

Conformational Analysis Workflow

The following diagram illustrates the decision logic for assigning stereochemistry and conformation in FDMC rings.

Caption: Logical workflow for determining the solution-state conformation of fluorinated dimethylcyclobutanes, integrating spectral and computational data.

Energy Landscape: Sterics vs. Electronics

This diagram visualizes the competing forces that determine the equilibrium geometry.

Caption: The equilibrium pucker is a vector sum of steric repulsion (dominant), torsional strain, and stereoelectronic effects.

Case Study Application: Vector Alignment in Drug Design

In drug discovery, the primary utility of the FDMC scaffold is vector control . By locking the conformation, you orient exit vectors (substituents) into specific regions of the protein binding pocket.

The "Methyl-Lock" Principle

In 3,3-difluorocyclobutane derivatives, the ring is relatively flexible. However, introducing a methyl group at the C1 position (creating a quaternary center) or C2 position drastically raises the inversion barrier.

-

Observation: A trans-1,3-dimethyl arrangement forces the ring into a flattened conformation to minimize one axial methyl interaction.

-

Result: This widens the angle between substituents on C1 and C3, potentially increasing the distance between pharmacophores by 0.5–1.0 Å compared to the cis isomer.

Application Note: When replacing a cyclohexyl group with a cyclobutyl group to reduce lipophilicity (LogP), use the cis-1,3-dimethyl-3-fluoro scaffold to mimic the spatial volume of the cyclohexane chair while dropping LogP by

References

-

Mykhailiuk, P. K. (2015). Conformation of 1,3-disubstituted cyclobutanes: The fluorine effect. Journal of Organic Chemistry.

-

O'Hagan, D. (2008).[2][3] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.[3]

-

Grygorenko, O. O., et al. (2011). Cyclobutane-containing amino acids and related compounds: synthesis and properties. Chemical Reviews.

-

Lemal, D. M., & Chen, X. (2005). Fluorinated Cyclobutanes. In The Chemistry of Cyclobutanes.

-

Durie, A. J., & O'Hagan, D. (2012). The fluorine gauche effect: a brief history. Journal of Fluorine Chemistry.

Sources

theoretical and computational studies of 3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid

Executive Summary: The Fluorine-Methyl Scaffold

In modern medicinal chemistry, the cyclobutane ring serves as a critical "spacer" that restricts conformational freedom while offering distinct vectors for substituent display. The specific target, 3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid (3-F-1,3-DMCBC) , represents a high-value scaffold due to its unique combination of steric bulk (quaternary centers at C1 and C3) and electronic modulation (fluorine substitution).

This guide provides a rigorous theoretical framework for studying this molecule. Unlike simple cyclobutanes, the simultaneous presence of methyl groups at the 1- and 3-positions creates a "steric pressure cooker," forcing the ring into specific puckered conformations to relieve 1,3-diaxial strain. Furthermore, the fluorine atom introduces electrostatic dipoles that can be tuned to modulate pKa and lipophilicity (LogP).

Key Technical Objectives:

-

Conformational Locking: Determine the energy barrier between cis and trans isomers driven by 1,3-diaxial methyl repulsion.

-

Acidity Modulation: Predict the pKa shift induced by the

-fluorine atom using thermodynamic cycles. -

Bioisosterism: Evaluate the scaffold as a rigidified surrogate for gem-dimethyl alkyl chains.

Computational Methodology (The "How-To")

To ensure data integrity and reproducibility, the following computational protocol is designed to be self-validating.

Level of Theory Selection

Standard B3LYP functionals often fail to accurately describe the weak dispersive forces that dictate cyclobutane ring puckering. Therefore, we utilize dispersion-corrected range-separated hybrid functionals.

-

Recommended Functional:

B97X-D or M06-2X .-

Rationale: These functionals capture medium-range electron correlation (dispersion) essential for accurate ring-strain energies and non-covalent intramolecular interactions (e.g., F

H-O).

-

-

Basis Set: def2-TZVP (Triple-Zeta Valence Polarized).

-

Rationale: Provides a balance between cost and accuracy, minimizing basis set superposition error (BSSE) better than Pople sets (e.g., 6-311G**) for polar bonds like C-F.

-

-

Solvation Model: SMD (Solvation Model based on Density) .

-

Solvents: Water (

) for pKa; Octanol (

-

Protocol Workflow

The following Graphviz diagram outlines the mandatory workflow to ensure no conformational minima are missed.

Figure 1: Automated computational workflow for the structural and electronic characterization of 3-F-1,3-DMCBC.

Stereochemical & Conformational Landscape

The Isomerism Challenge

The molecule possesses a plane of symmetry through C2 and C4 if planar, but the substituents at C1 and C3 define the stereochemistry.

-

Cis-Isomer: The Carboxylic acid (-COOH) and the Fluorine (-F) are on the same face of the ring. Consequently, the two Methyl groups are also on the same face (syn-diaxial).

-

Trans-Isomer: The -COOH and -F are on opposite faces. This places one Methyl group on each face (anti).

Theoretical Prediction: The Trans-isomer is expected to be thermodynamically preferred.

-

Reasoning: In the cis isomer, the two methyl groups (bulkier than F) are forced into a syn-1,3-diaxial relationship if the ring puckers. This creates severe steric clash (approx. 3.5–5.0 kcal/mol penalty). In the trans isomer, the methyls can adopt a pseudo-equatorial/pseudo-axial split, relieving strain.

Ring Puckering Analysis

Cyclobutane is rarely planar; it adopts a "butterfly" conformation with a puckering angle (

-

Experiment: Measure the dihedral angle

. -

Visualizing the Conflict:

Figure 2: Logic flow determining the preferred ring conformation based on substituent electronics and sterics.

Electronic Properties & Reactivity[1]

pKa Prediction Protocol

The fluorine at C3 exerts an electron-withdrawing inductive effect (-I), stabilizing the carboxylate anion at C1. However, the effect is attenuated by the distance (3 bonds).

The Thermodynamic Cycle Method:

Direct calculation of

Equation:

Expected Results (Hypothetical):

| Property | Unsubstituted Ref | 3-F-1,3-DMCBC (Cis) | 3-F-1,3-DMCBC (Trans) |

|---|---|---|---|

| pKa (Calc) | 4.78 | ~4.45 | ~4.55 |

| Dipole (Debye) | 2.1 | 4.8 (Additive) | 1.2 (Cancel) |

| HOMO (eV) | -7.2 | -7.5 | -7.4 |

Note: The Cis isomer has a higher dipole moment because the C-F and C=O dipoles partially align, whereas they oppose each other in the Trans isomer.

Electrostatic Potential (ESP) Mapping

Generate ESP maps to visualize the "Fluorine Face" vs. the "Methyl Face."

-

Protocol: Map the total electron density with a potential value of 0.0004 a.u.

-

Insight: In the cis isomer, the "bottom" face (bearing F and COOH) will be highly electronegative, creating a "Janus-faced" molecule—hydrophobic on top (Me/Me), polar on bottom. This is critical for binding pocket orientation.

ADMET & Drug-Likeness Profiling

Lipophilicity (LogP)

Fluorine is often called a "lipophilicity chameleon." While C-F is polar, it does not hydrogen bond.

-

Calculation:

. -

Impact: The 1,3-dimethyl substitution significantly increases LogP (more lipophilic) compared to the parent acid. The Fluorine atom typically lowers LogP slightly compared to a methyl, but increases it compared to hydrogen.

-

Metabolic Stability: The C3 position is fully substituted (Quaternary). This blocks metabolic hydroxylation at this typically vulnerable position, potentially extending the half-life (

) of the drug candidate.

References

-

Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. [Link]

-

Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Refractive Index and Bulk Surface Tension. The Journal of Physical Chemistry B, 113(18), 6378–6396. [Link]

-

O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

-

Wiberg, K. B. (1986). The structure of cyclobutane. Journal of the American Chemical Society, 108(19), 5817-5822. [Link]

-

Ho, J., & Coote, M. L. (2010). A universal approach for continuum solvent pKa calculations: are we there yet? Theoretical Chemistry Accounts, 125, 3-21. [Link]

Sources

Quantum Chemical Calculations for Fluorinated Cyclobutanes: A Technical Guide for Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery, offering a powerful tool to modulate key physicochemical and pharmacokinetic properties.[1][2][3] Among the various fluorinated motifs, cyclobutanes present a unique combination of conformational rigidity and three-dimensional diversity, making them attractive scaffolds in medicinal chemistry.[4][5] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and practices of quantum chemical calculations as applied to fluorinated cyclobutanes. We will delve into the theoretical underpinnings, practical considerations for method and basis set selection, and the interpretation of computational results to rationally design and optimize fluorinated cyclobutane-containing drug candidates.

The Significance of Fluorinated Cyclobutanes in Medicinal Chemistry

Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's metabolic stability, binding affinity, lipophilicity, and pKa.[1][2][6] When incorporated into the cyclobutane ring, a scaffold known for its ability to lock in specific conformations, these effects can be amplified and directed in three-dimensional space.[4][5] This combination offers a promising strategy for enhancing drug-like properties and exploring novel chemical space. Computational analysis, alongside experimental data, has proven crucial in understanding the decisive influence of conformation on the physicochemical properties of these compounds.[4][5][7]

Theoretical Foundations of Quantum Chemical Calculations

Quantum chemistry provides a powerful lens through which we can understand and predict the behavior of molecules at the electronic level.[8] These calculations solve the Schrödinger equation for a given molecule to yield its electronic wavefunction, from which a multitude of properties can be derived. For fluorinated cyclobutanes, the primary interests lie in:

-

Molecular Geometry and Conformational Analysis: The cyclobutane ring is not planar and exists in a puckered conformation.[9] The degree of puckering and the preferred orientation of substituents are highly sensitive to the presence of fluorine atoms. Quantum chemical calculations can accurately predict these geometries and the energy differences between various conformers (e.g., equatorial vs. axial).[10]

-

Thermochemistry and Reaction Mechanisms: Understanding the stability of different isomers and the energy barriers of reaction pathways is crucial for synthesis and predicting metabolic fate.[11][12]

-

Electronic Properties: Properties such as dipole moment, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO/LUMO) provide insights into a molecule's polarity, reactivity, and potential intermolecular interactions.[4][13]

-

Spectroscopic Properties: The prediction of NMR chemical shifts is a particularly valuable application, aiding in the structural elucidation and conformational analysis of novel fluorinated cyclobutanes.[14][15][16][17][18][19]

Navigating the Computational Landscape: Method and Basis Set Selection

The accuracy of quantum chemical calculations is intrinsically tied to the chosen theoretical method and basis set. For fluorinated compounds, these choices are particularly critical due to the high electronegativity and the presence of lone pairs on the fluorine atoms.

Theoretical Methods

-

Density Functional Theory (DFT): DFT has emerged as the workhorse of computational chemistry for its balance of accuracy and computational cost.[20] Several functionals have shown good performance for halogenated compounds.[20][21]

-

B3LYP: A widely used hybrid functional that often provides a good starting point for geometry optimizations and energy calculations.[10][14][17][22]

-

M06 family (M06, M06-2X): These functionals are known to perform well for non-covalent interactions, which can be important in understanding the conformational preferences of fluorinated cyclobutanes.[23]

-

ωB97X-D: A range-separated hybrid functional with dispersion corrections, which can be beneficial for accurately describing intramolecular interactions.[19]

-

-

Møller-Plesset Perturbation Theory (MP2): This is a wavefunction-based method that includes electron correlation effects, often leading to more accurate results than DFT, albeit at a higher computational cost.[10][14] It is particularly useful for benchmarking DFT results and for systems where DFT may be less reliable.

Basis Sets

The basis set is the set of mathematical functions used to build the molecular orbitals. For fluorine-containing molecules, the inclusion of polarization and diffuse functions is crucial for accurate descriptions of the electron distribution.[14][24][25]

-

Pople-style basis sets (e.g., 6-31G, 6-311+G(d,p)): These are widely used and offer a good balance of accuracy and efficiency. The addition of polarization functions ( or (d,p)) and diffuse functions (+) is highly recommended for fluorinated systems.[14][26]

-

Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): These basis sets are designed to systematically converge towards the complete basis set limit and are often used for high-accuracy calculations. The aug- prefix indicates the addition of diffuse functions.[24]

-

def2 basis sets (e.g., def2-SVP, def2-TZVP): These are modern and well-balanced basis sets that have shown good performance for a wide range of applications, including halogenated compounds.[20]

The following table summarizes recommended starting points for method and basis set combinations for calculations on fluorinated cyclobutanes:

| Computational Task | Recommended Method | Recommended Basis Set | Rationale |

| Geometry Optimization | B3LYP, ωB97X-D | 6-31+G(d,p) or def2-SVP | Good balance of accuracy and computational cost for structural parameters.[16][20] |

| Conformational Energy | M06-2X, ωB97X-D, MP2 | 6-311+G(d,p) or def2-TZVP | Higher accuracy is needed for small energy differences between conformers.[10][23] |

| NMR Chemical Shifts | B3LYP, ωB97X-D | 6-311+G(2d,p) or aug-cc-pVDZ | Larger basis sets are generally required for accurate prediction of magnetic properties.[16][19] |

| Reaction Energetics | M06-2X, CCSD(T) (for high accuracy) | def2-TZVP or aug-cc-pVTZ | Accurate description of transition states and reaction barriers is crucial.[27] |

Practical Workflow for a Quantum Chemical Study of a Fluorinated Cyclobutane

This section outlines a step-by-step protocol for conducting a computational study on a novel fluorinated cyclobutane.

Step-by-Step Protocol

-

Molecule Building and Initial Conformer Search:

-

Construct the 3D structure of the fluorinated cyclobutane using a molecular editor such as Avogadro or Chemcraft.[28][29]

-

Perform an initial conformational search using a molecular mechanics force field to identify low-energy conformers. This is particularly important for multiply substituted cyclobutanes.

-

-

Geometry Optimization:

-

For each low-energy conformer, perform a geometry optimization using a chosen DFT method and basis set (e.g., B3LYP/6-31+G(d,p)).

-

Ensure the optimization has converged to a true minimum on the potential energy surface.

-

-

Frequency Calculation:

-

Perform a frequency calculation at the same level of theory as the optimization.

-

Confirm that all vibrational frequencies are real (positive). The presence of an imaginary frequency indicates a transition state or a saddle point, not a minimum.

-

-

Single-Point Energy Refinement:

-

For the optimized geometries, perform single-point energy calculations using a more accurate method and/or a larger basis set (e.g., M06-2X/def2-TZVP or MP2/aug-cc-pVTZ) to obtain more reliable relative energies between conformers.

-

-

Property Calculations:

-

Data Analysis and Interpretation:

-

Analyze the relative energies of the conformers to determine the most stable structures and their populations at a given temperature.

-

Compare calculated NMR chemical shifts with experimental data to confirm structural assignments.[16]

-

Visualize MEP maps to identify regions of positive and negative electrostatic potential, which can indicate sites for intermolecular interactions.

-

Workflow Diagram

Caption: A typical workflow for the quantum chemical study of a fluorinated cyclobutane.

Interpreting the Results: A Case Study of Monofluorocyclobutane

To illustrate the practical application of these calculations, let's consider the conformational analysis of monofluorocyclobutane. Experimental and computational studies have shown that it exists as an equilibrium between two puckered conformers: equatorial and axial.[10]

Quantum chemical calculations can provide quantitative insights into this equilibrium:

-

Geometry: Calculations reveal the puckering angle of the cyclobutane ring and the precise bond lengths and angles for both the equatorial and axial conformers.[10]

-

Energetics: The energy difference between the equatorial and axial conformers can be calculated. The equatorial conformer is generally found to be more stable.[10] This energy difference can be used to predict the relative populations of the two conformers at a given temperature using the Boltzmann distribution.

-

NMR Spectra: The ¹⁹F and ¹H NMR chemical shifts for each conformer can be calculated. The experimentally observed spectrum is a population-weighted average of the spectra of the individual conformers.

The following diagram illustrates the conformational equilibrium of monofluorocyclobutane:

Caption: Conformational equilibrium of monofluorocyclobutane.

Advanced Topics and Future Directions

The field of computational chemistry is continuously evolving. For more complex systems or specific research questions, more advanced methods may be necessary:

-

Explicit Solvation Models: While implicit solvent models are often sufficient, explicit solvent models (including a number of solvent molecules in the calculation) can provide a more accurate description of solvation effects, which can be particularly important for charged species.[30]

-

Multireference Methods: For systems with significant electronic degeneracy, such as in photochemistry or bond-breaking processes, multireference methods like CASSCF may be required.[31][32]

-

Machine Learning: Machine learning models trained on quantum chemical data are emerging as a powerful tool for rapidly predicting properties like NMR chemical shifts for large libraries of compounds.[15][18]

Conclusion

Quantum chemical calculations are an indispensable tool in the modern drug discovery pipeline, providing detailed insights into the structure, stability, and properties of fluorinated cyclobutanes. By carefully selecting appropriate theoretical methods and basis sets, researchers can rationally design molecules with optimized properties, thereby accelerating the development of new and effective therapeutics. This guide has provided a foundational understanding and a practical framework for applying these powerful computational techniques to this important class of molecules.

References

- Freitas, M. P. (2025). Energetic Insights into the Fluorination of Cyclobutane: Mono- and Difluorocyclobutanes.

- Durig, J. R., et al. (2011). Conformational stability, r0 structural parameters, and vibrational assignments of mono-substituted cyclobutanes: fluorocyclobutane. PubMed.

- Chernykh, A. V., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv.

- de Oliveira, E. M., et al. (Year not available). Fluorine Gaussian basis set adopted for the MCF and SMC calculations in...

- Tafazzoli, M., & Ghiasi, M. (2013). Probing theoretical level effect on fluorine chemical shielding calculations. Concepts in Magnetic Resonance Part A.

- Chernykh, A. V., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes. PubMed.

- Chernykh, A. V., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv.

- Sherrill, C. D. (Year not available). Basis Sets in Quantum Chemistry. Georgia Institute of Technology.

- Lemal, D. M. (2025). Fluorinated Cyclobutanes and Their Derivatives.

- Demeester, P. (2023). Quantum chemical software. The quantum theory applied to biology.

- Al-amody, M., et al. (2012). Structural Properties, Natural Bond Orbital, Theory Functional Calculations (DFT), and Energies for the α Halorganic Compounds. Current World Environment.

- Hylmar, T., et al. (Year not available). Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths.

- Szlagor, M., et al. (2025). Theoretical investigation of F 430 -catalyzed dehalogenation of chloro-alkanes. A comprehensive DFT benchmark. RSC Publishing.

- Mayer, P., et al. (Year not available). Proposed reaction mechanism for the formation of cyclobutane 3.

- Khan, A. A., & Tuly, F. T. (2022). A computational quantum chemical study of fluorinated Allopurinol.

- O'Hagan, D. (Year not available). Conformational preference of fluorocyclopentane. The calculated energy...

- Khattab, T. A. (2016). What is the best basis set and/or level of theory used for compound containing sulfur and fluorine atoms?

- Wang, Y., et al. (2022). Assessment of XC functionals for the study of organic molecules with superhalogen substitution. A systematic comparison between DFT and CCSD(T). The Journal of Chemical Physics.

- Oreate AI. (2026). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design.

- Freitas, M. P. (Year not available). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry.

- Hehre, W. J. (Year not available). Basis Sets in Used in Molecular Orbital Calculations. University of California, Irvine.

- Roos, B. O., et al. (Year not available). 1.1 MOLCAS Quantum Chemistry Software. MOLCAS Manual.

- Hansen, A., et al. (2020). Halogen Bond of Halonium Ions: Benchmarking DFT Methods for the Description of NMR Chemical Shifts.

- Mayer, P., et al. (Year not available).

- Apollo Scientific. (2026).

- Freitas, M. P. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes.

- Author not available. (Year not available). Fluorine in drug discovery: Role, design and case studies. Source not available.

- Penner, P., et al. (Year not available). QM Assisted ML for 19F NMR Chemical Shift Prediction. ChemRxiv.

- Milligan, J. A. (2018).

- Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed.

- Q-Chem. (2026). Q-Chem 6.

- Freitas, M. P. (2025).

- DiRocco, D. A., et al. (Year not available).

- Chemcraft. (Year not available).

- Togni, A., & Gramlich, V. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews.

- Author not available. (Year not available).

- Iacono, S. T. (Year not available). Quantum Mechanical Study of the Reaction Mechanism for 2π-2π Cycloaddition of Fluorinated Methylene Groups.

- Wagen, C. (2023). Quantum Chemistry in Drug Discovery. Rowan Newsletter.

- Division of Computational Chemistry, Lund University. (2025). Software.

- Egawa, T., et al. (2025). Ab Initio Study of Cyclobutane: Molecular Structure, Ring-Puckering Potential, and Origin of the Inversion Barrier.

- Penner, P., et al. (2024). QM assisted ML for 19F NMR chemical shift prediction. Novartis OAK.

- Hunter, L. (2015). A computational study of vicinal fluorination in 2,3-difluorobutane: implications for conformational control in alkane chains. PubMed.

- Vázquez, S., et al. (Year not available). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry.

- Rzepa, H. S., et al. (Year not available). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. RSC Publishing.

- De Vleeschouwer, F. (2020). Solvation Induced Ring Puckering Effect in Fluorinated Prolines and Its Inclusion in Classical Force Fields. PubMed.

Sources

- 1. apolloscientific.co.uk [apolloscientific.co.uk]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rowansci.substack.com [rowansci.substack.com]

- 9. researchgate.net [researchgate.net]

- 10. Conformational stability, r0 structural parameters, and vibrational assignments of mono-substituted cyclobutanes: fluorocyclobutane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 13. researchgate.net [researchgate.net]

- 14. ovid.com [ovid.com]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. QM assisted ML for 19F NMR chemical shift prediction. - OAK Open Access Archive [oak.novartis.com]

- 19. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 20. Theoretical investigation of F 430 -catalyzed dehalogenation of chloro-alkanes. A comprehensive DFT benchmark - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP04500A [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. Structural Properties, Natural Bond Orbital, Theory Functional Calculations (DFT), and Energies for the α Halorganic Compounds [cwejournal.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. vergil.chemistry.gatech.edu [vergil.chemistry.gatech.edu]

- 25. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]

- 26. researchgate.net [researchgate.net]

- 27. pubs.aip.org [pubs.aip.org]

- 28. Quantum Biochemistry [quantumbiochemistry.org]

- 29. chemcraftprog.com [chemcraftprog.com]

- 30. Solvation Induced Ring Puckering Effect in Fluorinated Prolines and Its Inclusion in Classical Force Fields - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. 1.1 MOLCAS Quantum Chemistry Software [molcas.org]

- 32. Software | Division of Computational Chemistry [compchem.lu.se]

Technical Guide: Electronic Modulation in 3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic Acid

The following technical guide is structured to provide a mechanistic deep-dive into the electronic and conformational behavior of 3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid.

Executive Summary: The Fluorine Probe

In modern medicinal chemistry, the strategic incorporation of fluorine is not merely about metabolic blocking; it is a tool for electronic "tuning."[1] 3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid represents a sophisticated scaffold where the Through-Space (Field) Effect competes with and often overrides the classical Through-Bond (Inductive) Effect .

Unlike flexible linear alkyl chains or the chair-locked cyclohexane systems, the cyclobutane core offers a unique "puckered" geometry (

Structural Dynamics: The Puckered Scaffold

To understand the electronics, one must first understand the geometry. The cyclobutane ring is not planar; it adopts a puckered "butterfly" conformation to relieve torsional strain (eclipsing interactions).

The "Locking" Effect of Methylation

In the parent 3-fluorocyclobutanecarboxylic acid, the ring flips rapidly, averaging the electronic vectors. However, in the 1,3-dimethyl analog, the steric bulk of the methyl groups dictates the conformation.

-

Steric Dominance: The methyl groups prefer the pseudo-equatorial positions to minimize 1,3-diaxial-like repulsion.

-

Consequence: This forces the functional groups (Fluorine at C3 and Carboxyl at C1) into specific pseudo-axial or pseudo-equatorial orientations depending on the isomer (cis or trans).

Electronic Dissection: Bond vs. Space

The acidity (pKa) and lipophilicity (LogP) of this molecule are governed by two opposing forces.

A. Through-Bond Inductive Effect (-I)

Fluorine is the most electronegative element (

-

Mechanism: Electron withdrawal stabilizes the carboxylate anion (

) by delocalizing the negative charge. -

Baseline Outcome: Inductive effects always lower the pKa (increase acidity) relative to the non-fluorinated parent.

B. Through-Space Field Effect ( )

This is the dominant variable in this scaffold. The C-F bond creates a strong dipole (~1.4 Debye). Because the cyclobutane ring brings C1 and C3 into proximity (approx. 2.5 Å cross-ring distance), the electric field generated by the C-F dipole directly interacts with the reaction center (

The Vector Map

-

Destabilizing Interaction: If the negative end of the C-F dipole points towards the carboxylate anion, electrostatic repulsion destabilizes the anion.

-

Result:

increases

-

-

Stabilizing Interaction: If the C-F dipole is oriented such that the positive potential (carbon end) faces the anion, or if the dipole is distant/shielded.

-

Result: pKa decreases (Stronger Acid).

-

Stereochemical Implications: cis vs. trans

The "1,3-dimethyl" lock creates two distinct isomers with divergent electronic profiles.

Table 1: Isomer-Specific Electronic Profiles

| Feature | cis-Isomer (Z) | trans-Isomer (E) |

| Geometry | F and COOH on the same face (Syn) | F and COOH on opposite faces (Anti) |

| Dipole Alignment | Dipoles are parallel/additive | Dipoles are anti-parallel/canceling |

| Field Effect | Strong Repulsion (Anion vs. F | Weak/Negligible Repulsion |

| Net Acidity | Weaker Acid (Higher pKa) | Stronger Acid (Lower pKa) |

| LogP (Lipophilicity) | Generally Lower (Higher Polarity) | Generally Higher (Lower Polarity) |

Key Insight: In the cis isomer, despite the inductive withdrawal (-I) trying to increase acidity, the through-space repulsion (Field Effect) destabilizes the carboxylate anion significantly, often rendering the cis isomer less acidic than the trans isomer. This is the "Reverse Fluorine Effect."

Visualizing the Mechanism

The following diagram illustrates the competing electronic vectors and the synthetic logic.

Caption: Figure 1. The hierarchy of electronic effects where field repulsion in the cis-isomer counteracts inductive stabilization.

Experimental Protocol: Synthesis & Characterization

The synthesis of 3-fluoro-1,3-dimethylcyclobutane-1-carboxylic acid typically requires building the quaternary centers and introducing fluorine via nucleophilic substitution (Deoxofluorination).

Synthetic Pathway[2][3][4][5][6][7]

-

Starting Material: 3-hydroxy-1,3-dimethylcyclobutane-1-carboxylate ester.

-

Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®.

-

Mechanism:

-like or

Step-by-Step Protocol (Deoxofluorination)

Note: This protocol assumes a tertiary alcohol precursor.

-

Preparation: In a flame-dried round-bottom flask under Argon, dissolve Methyl 3-hydroxy-1,3-dimethylcyclobutanecarboxylate (1.0 eq) in anhydrous DCM (0.2 M).

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

-

Addition: Dropwise add DAST (1.2 eq). Caution: DAST reacts violently with water.

-

Reaction: Stir at -78°C for 1 hour, then allow to warm to Room Temperature (RT) over 4 hours.

-

Quench: Pour the mixture slowly into saturated aqueous

at 0°C. Gas evolution will occur. -

Extraction: Extract with DCM (3x), dry over

, and concentrate. -

Hydrolysis: Treat the crude fluoro-ester with LiOH (2.0 eq) in THF/Water (1:1) at RT for 12 hours to yield the free acid.

-

Purification: The cis and trans isomers are often separable by HPLC or careful flash chromatography of the ester prior to hydrolysis.

Applications in Drug Design[3][6][8]

Bioisosterism & Metabolic Blocking

This scaffold is a potent bioisostere for the gem-dimethyl group or the cyclohexane ring.

-

Metabolic Stability: The C3 position in cyclobutanes is a "soft spot" for oxidative metabolism (hydroxylation). Replacing the C-H bond with C-F (Bond Energy: ~116 kcal/mol vs ~99 kcal/mol) effectively blocks CYP450 oxidation at this position.

-

Lipophilicity Modulation: The 1,3-dimethyl groups add bulk (increasing LogP), while the fluorine atom modulates polarity. This allows fine-tuning of CNS penetration (Brain-to-Plasma ratio).

The "Fluorine Scan"

In lead optimization, replacing a hydrogen with fluorine in this scaffold allows researchers to probe the binding pocket's electrostatics. If the cis isomer binds significantly better than the trans, it suggests a specific dipole interaction within the active site, rather than just a steric fit.

References

-

Wiberg, K. B., & Pradhan, S. K. (1994). "Substituent Effects in Cyclobutanes: Acidity of 3-Substituted Cyclobutanecarboxylic Acids." Journal of Organic Chemistry. Link

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). "Fluorine in Medicinal Chemistry." Chemical Society Reviews. Link

-

Hagmann, W. K. (2008). "The Many Roles of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

-

Reutzen, M., et al. (2025). "Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes." ChemPlusChem. Link

Sources

Methodological & Application

High-Impact Fluorination Protocols for 1,3-Dimethylcyclobutane-1-Carboxylic Acid Scaffolds

Topic: Fluorination Methods for 1,3-Dimethylcyclobutane-1-Carboxylic Acid Content Type: Detailed Application Note and Protocol Guide

Abstract

The 1,3-dimethylcyclobutane-1-carboxylic acid scaffold represents a critical bioisostere in modern medicinal chemistry, offering a rigidified mimic of gem-dimethyl alkyl chains or saturated heterocycles. However, the metabolic liability of the carboxylic acid moiety often necessitates its transformation into more stable, lipophilic functionalities. This Application Note details three strategic fluorination protocols designed to modify this specific scaffold: (1) Silver-Catalyzed Decarboxylative Fluorination to access tertiary fluorides, (2) Photoredox-Mediated Decarboxylative Fluorination for mild, scalable processing, and (3) Deoxyfluorination to generate reactive acyl fluorides. These protocols are selected based on their ability to handle the steric congestion of the quaternary C1 center and the ring strain inherent to the cyclobutane core.

Strategic Analysis & Chemical Logic

The Substrate Challenge

The target molecule, 1,3-dimethylcyclobutane-1-carboxylic acid , presents unique synthetic challenges:

-

Quaternary Center (C1): The carboxylic acid is attached to a fully substituted carbon (bearing a methyl group and the ring carbons). Standard nucleophilic substitutions are impossible here.

-

Ring Strain: The cyclobutane ring (~26 kcal/mol strain energy) is susceptible to ring-opening under harsh acidic or radical conditions.

-

Stereochemistry: The relationship between the C1 and C3 methyl groups (cis/trans) can influence reaction rates and selectivity.

Mechanistic Pathways

We focus on two primary transformation classes:

-

Radical Decarboxylative Fluorination (C1 Modification): Replacing the -COOH group with a Fluorine atom. This converts a polar, metabolically labile acid into a metabolically stable, lipophilic tertiary fluoride. This is the highest-value transformation for this scaffold in drug discovery.

-

Acyl Fluoride Formation (COOH Activation): Converting -COOH to -COF. This retains the carbon count and activates the molecule for amide coupling or further derivatization, often with higher stability than corresponding acid chlorides.

Protocol A: Silver-Catalyzed Decarboxylative Fluorination

Objective: Synthesis of 1-fluoro-1,3-dimethylcyclobutane. Mechanism: Radical oxidative decarboxylation mediated by Ag(I)/Ag(II).[1]

Mechanistic Insight

This reaction relies on the oxidation of Ag(I) to a reactive Ag(II)-F species by an electrophilic fluorinating agent (Selectfluor).[1] The Ag(II) species oxidizes the carboxylate to a carboxyl radical, which rapidly decarboxylates to form a tertiary alkyl radical at C1. This radical abstracts a fluorine atom from the Ag(II)-F complex or Selectfluor, forging the C-F bond.

Experimental Protocol

-

Scale: 1.0 mmol

-

Reagents:

-

Substrate: 1,3-dimethylcyclobutane-1-carboxylic acid (128 mg, 1.0 mmol)

-

Catalyst: Silver Nitrate (AgNO3) (34 mg, 0.2 mmol, 20 mol%)

-

Fluorine Source: Selectfluor (708 mg, 2.0 mmol, 2.0 equiv)

-

Solvent: Acetone/Water (1:1 v/v, 10 mL)

-

Base: NaHCO3 (optional, if acid is not pre-neutralized, but often not required for Ag-catalysis)

-

Step-by-Step Methodology:

-

Setup: In a 20 mL borosilicate vial equipped with a magnetic stir bar, charge Selectfluor (2.0 equiv) and AgNO3 (20 mol%).

-

Solvent Addition: Add the Acetone/Water mixture. The solution should be clear to slightly cloudy.

-

Substrate Addition: Add 1,3-dimethylcyclobutane-1-carboxylic acid (1.0 equiv). Note: If the substrate is a solid, dissolve in a minimum amount of acetone before addition.

-

Reaction: Seal the vial and heat to 50–60 °C in an oil bath or aluminum block. Stir vigorously (800 rpm) for 12–16 hours.

-

Monitoring: The reaction evolves CO2.[2] Ensure the vessel is not filled >50% to manage pressure, or use a pressure-release cap if scaling up.

-

-

Workup: Cool to room temperature. Dilute with diethyl ether (20 mL).

-

Extraction: Wash the organic layer with water (2 x 10 mL) to remove unreacted Selectfluor and silver salts. Dry over anhydrous MgSO4.

-

Purification: Carefully concentrate the solvent (volatile product!). Purify via silica gel flash chromatography using a Pentane/Ether gradient.

Critical Control Points:

-

Temperature: Do not exceed 65 °C to prevent ring opening or elimination to the cyclobutene.

-

Ag Source: AgNO3 is preferred over AgF or Ag2O due to solubility in aqueous acetone.

Protocol B: Photoredox Decarboxylative Fluorination

Objective: Metal-minimized synthesis of 1-fluoro-1,3-dimethylcyclobutane. Mechanism: Oxidative quenching of an excited photocatalyst (Ir or Ru) by Selectfluor, generating a radical cation that oxidizes the carboxylate.

Mechanistic Insight

Unlike the thermal Ag-method, this protocol operates at room temperature, preserving the cyclobutane ring integrity. The photocatalyst (PC) is excited by blue light (PC). Selectfluor oxidizes PC to PC(IV) or PC(III), which then oxidizes the carboxylate anion to the carboxyl radical.

Experimental Protocol

-

Scale: 0.5 mmol

-

Reagents:

-

Substrate: 1.0 equiv

-

Photocatalyst: [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1-2 mol%)

-

Fluorine Source: Selectfluor (2.0 equiv)

-

Base: K2HPO4 (2.0 equiv)

-

Solvent: Acetonitrile/Water (1:1 or 4:1)

-

Step-by-Step Methodology:

-

Setup: In a clear glass vial, combine the carboxylic acid, K2HPO4, Selectfluor, and the Iridium photocatalyst.

-

Degassing: Add the solvent system (MeCN/H2O). Sparge with Argon or Nitrogen for 10 minutes to remove oxygen (O2 quenches the excited state).

-

Irradiation: Seal the vial and place it 2–3 cm away from a Blue LED (450 nm, ~30W). Use a fan to keep the reaction at ambient temperature (<30 °C).

-

Duration: Irradiate for 12–24 hours.

-

Workup: Dilute with DCM, wash with water.

-

Purification: Isolate via chromatography.

Protocol C: Deoxyfluorination (Acyl Fluoride Synthesis)

Objective: Synthesis of 1,3-dimethylcyclobutane-1-carbonyl fluoride. Application: Acyl fluorides are stable activated esters, ideal for peptide coupling or Friedel-Crafts acylations.

Reagent Selection

While DAST (Diethylaminosulfur trifluoride) is common, it is thermally unstable. We recommend Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) or XtalFluor-E for higher safety and stability.

Experimental Protocol (Deoxo-Fluor Method)

-

Scale: 1.0 mmol

-

Reagents:

-

Substrate: 1,3-dimethylcyclobutane-1-carboxylic acid (1.0 equiv)

-

Reagent: Deoxo-Fluor (1.1 equiv)

-

Base: Pyridine (1.5 equiv) - Scavenges HF

-

Solvent: Anhydrous DCM

-

Step-by-Step Methodology:

-

Setup: Flame-dry a round-bottom flask under N2.

-

Dissolution: Dissolve the acid and pyridine in anhydrous DCM. Cool to 0 °C.

-

Addition: Add Deoxo-Fluor dropwise via syringe.

-

Reaction: Stir at 0 °C for 30 mins, then warm to Room Temp for 2 hours.

-

Workup: Quench with saturated NaHCO3 (Caution: Gas evolution). Extract with DCM.

-

Isolation: Acyl fluorides are often hydrolytically stable enough for rapid column chromatography or can be used crude after solvent evaporation.

Visualization & Data

Mechanistic Workflow (Ag-Catalyzed Decarboxylative Fluorination)

Caption: Mechanistic cycle for the Silver-catalyzed decarboxylative fluorination of tertiary carboxylic acids.

Reagent Comparison Table

| Feature | Protocol A: Ag-Catalyzed | Protocol B: Photoredox | Protocol C: Deoxyfluorination |

| Product Type | Tertiary Alkyl Fluoride (C-F) | Tertiary Alkyl Fluoride (C-F) | Acyl Fluoride (COF) |

| Primary Reagent | Selectfluor / AgNO3 | Selectfluor / Ir-PC | Deoxo-Fluor / XtalFluor |

| Temperature | 50–65 °C | 25 °C (Room Temp) | 0 °C to RT |

| Reaction Time | 12–16 h | 12–24 h | 2–4 h |

| Functional Tolerance | High (oxidative conditions) | Very High (mild) | Moderate (acid sensitive) |

| Key Risk | Ring opening at high T | Oxygen inhibition | HF generation |

References

-

Yin, F., Wang, Z., Li, Z., & Li, C. (2012).[3] Silver-Catalyzed Decarboxylative Fluorination of Aliphatic Carboxylic Acids in Aqueous Solution. Journal of the American Chemical Society, 134(25), 10401–10404. [Link]

-

Ventre, S., Petronijevic, F. R., & MacMillan, D. W. C. (2015).[3] Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Journal of the American Chemical Society, 137(17), 5654–5657. [Link]

-

L'Heureux, A., Beaulieu, F., Bennett, C., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry, 75(10), 3401–3411. [Link]

-

Mizuta, S., St. Jean, F., & Gouverneur, V. (2008). Fluorination of Cyclobutane Derivatives. Organic Letters, 10(16), 3535–3538. [Link]

Sources

purification of 3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid by chromatography

Application Note: Chromatographic Purification of 3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic Acid

Abstract & Core Challenge

The purification of 3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid presents a distinct set of challenges common to rigid, small-ring fluorinated scaffolds. The primary objective is the separation of geometric isomers (cis and trans diastereomers) formed during synthesis.

Key Challenges:

-

Isomer Resolution: The rigid cyclobutane ring creates distinct cis (Z) and trans (E) diastereomers regarding the carboxylic acid and fluorine substituents. These isomers often have similar lipophilicity, making standard C18 separation difficult.

-

Detection Limits: The molecule lacks a strong UV chromophore (only end-absorption <210 nm), necessitating alternative detection methods or highly pure solvents.

-

Acidic Tailing: The free carboxylic acid moiety (

) leads to peak tailing and retention variability on active silanol sites.

This guide details a self-validating protocol utilizing Pentafluorophenyl (PFP) stationary phases, which leverage fluorine-fluorine interactions to achieve superior isomeric resolution compared to standard C18 chemistries.

Physicochemical Context & Strategy

The Molecule

-

Structure: A cyclobutane core substituted at the 1- and 3-positions.[1]

-

C1: Methyl group (-CH

) and Carboxylic Acid (-COOH).[1] -

C3: Methyl group (-CH

) and Fluorine (-F).

-

-

Stereochemistry: The molecule exhibits geometric isomerism.

-

Cis-isomer: The -COOH and -F groups are on the same face of the ring.

-

Trans-isomer: The -COOH and -F groups are on opposite faces.

-

The Separation Mechanism (Why PFP?)

While C18 columns rely solely on hydrophobic interactions, Fluorophenyl (PFP) phases offer multiple retention mechanisms essential for this separation:

- Interactions: Although the target is aliphatic, the PFP ring can interact with the dipole of the C-F bond.

-

Dipole-Dipole Interactions: The rigid cyclobutane ring fixes the dipole moment. The cis and trans isomers have significantly different net dipoles. The polar PFP phase discriminates based on this "shape selectivity."

-

Fluorine-Fluorine Retention: Specific solvophobic interactions between the stationary phase fluorine and the analyte fluorine enhance retention of the fluorinated isomer relative to non-fluorinated impurities.

Protocol 1: Analytical Method Development (Screening)

Objective: To establish baseline separation of cis/trans isomers and quantify purity.

Equipment: HPLC or UHPLC system with PDA (Photodiode Array) and ELSD (Evaporative Light Scattering Detector) or MS (Mass Spec). Note: ELSD/MS is preferred due to weak UV absorbance.

| Parameter | Condition | Rationale |

| Column | PFP (Pentafluorophenyl) Core-Shell , 2.6 µm, 100 Å, 150 x 4.6 mm | PFP provides shape selectivity for halogenated isomers that C18 misses. |

| Mobile Phase A | Water + 0.1% Formic Acid | Acid suppresses ionization of -COOH ( |

| Mobile Phase B | Acetonitrile (ACN) + 0.1% Formic Acid | ACN has lower UV cutoff than MeOH and lower viscosity. |

| Gradient | 5% B to 60% B over 15 min | Shallow gradient maximizes resolution of closely eluting diastereomers. |

| Flow Rate | 1.0 mL/min | Standard for 4.6 mm ID columns. |

| Detection | UV @ 210 nm (Reference 360 nm) + ELSD | 210 nm detects the carbonyl; ELSD detects the mass (universal) without extinction coefficient bias. |

| Temperature | 35°C | Slightly elevated temperature improves mass transfer and peak shape. |

Step-by-Step Procedure:

-

Sample Prep: Dissolve 1 mg of crude solid in 1 mL of 50:50 Water:ACN. Filter through a 0.22 µm PTFE filter.

-

Equilibration: Flush column with 95% A / 5% B for 10 minutes.

-

Injection: Inject 5 µL.

-

Analysis: Look for a "doublet" peak pattern. The more polar isomer (typically cis where dipoles align) usually elutes earlier on Reverse Phase, but PFP selectivity can invert this.

-

Validation: If resolution (

) < 1.5, lower the gradient slope to 0.5% B/min.

-

Protocol 2: Preparative Purification (Scale-Up)

Objective: Isolation of >100 mg of pure isomers.

Equipment: Preparative HPLC system with Fraction Collector.

| Parameter | Condition |

| Column | Prep PFP , 5 µm, 150 x 21.2 mm (or 30 mm) |

| Flow Rate | 20 mL/min (for 21.2 mm ID) |

| Loading | 50–100 mg per injection (DMF/DMSO diluent) |

| Gradient | Isocratic Hold (based on Analytical retention) |

Workflow Logic:

-

Focusing: Determine the %B where the isomers elute in the analytical run (e.g., 35% B).

-